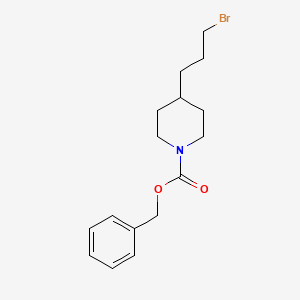

Benzyl 4-(3-bromopropyl)piperidine-1-carboxylate

Description

Benzyl 4-(3-bromopropyl)piperidine-1-carboxylate (CAS: 175401-91-9) is a brominated piperidine derivative with the molecular formula C₁₆H₂₂BrNO₂ and a molecular weight of 340.26 g/mol . This compound features a piperidine ring substituted at the 4-position with a 3-bromopropyl chain and a benzyl carboxylate group at the 1-position. The bromine atom on the propyl chain renders it a reactive intermediate, likely used in alkylation or cross-coupling reactions in synthetic organic chemistry. Limited data are available on its physical properties (e.g., boiling point, solubility) and toxicological profile, as its safety data sheet (SDS) lacks hazard classifications .

Properties

IUPAC Name |

benzyl 4-(3-bromopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO2/c17-10-4-7-14-8-11-18(12-9-14)16(19)20-13-15-5-2-1-3-6-15/h1-3,5-6,14H,4,7-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNLZEWDMMDTRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCCBr)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Benzyl 4-(3-bromopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with bromopropyl compounds under controlled conditions. One common method involves the use of benzyl piperidine-1-carboxylate and 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

Benzyl 4-(3-bromopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.

Common reagents used in these reactions include palladium catalysts, boron reagents, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzyl 4-(3-bromopropyl)piperidine-1-carboxylate is used extensively in scientific research, particularly in the fields of chemistry and medicinal chemistry. It serves as a building block for the synthesis of more complex molecules and is used in the development of pharmaceuticals and other bioactive compounds . Its derivatives are studied for their potential therapeutic properties and applications in drug discovery .

Mechanism of Action

The mechanism of action of Benzyl 4-(3-bromopropyl)piperidine-1-carboxylate involves its interaction with molecular targets through its bromopropyl and piperidine moieties. The bromine atom can participate in nucleophilic substitution reactions, while the piperidine ring can interact with various biological targets. The exact pathways and molecular targets depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between Benzyl 4-(3-bromopropyl)piperidine-1-carboxylate and analogous piperidine derivatives:

Physicochemical Properties

- This compound: No specific data on melting/boiling points or solubility. The bromine atom likely increases molecular weight and density compared to non-halogenated analogs .

- Benzyl 4-aminopiperidine-1-carboxylate: Limited physicochemical data; amino group may enhance water solubility .

- Benzyl 4-hydroxy-4-(3,3,3-trifluoropropyl)piperidine-1-carboxylate : Fluorine atoms increase electronegativity and may reduce metabolic degradation .

Biological Activity

Benzyl 4-(3-bromopropyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxic effects, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group and a 3-bromopropyl chain. Its molecular formula is CHBrNO, with a molecular weight of approximately 328.23 g/mol. The presence of the bromopropyl group enhances its reactivity and potential for biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromopropyl chain can undergo nucleophilic substitution, leading to covalent modifications that can modulate enzyme or receptor activity, resulting in various pharmacological effects.

Cytotoxic Effects

Recent studies have highlighted the cytotoxic potential of this compound against cancer cell lines. For instance, it has shown significant activity against the MDA-MB-231 breast cancer cell line. The compound's cytotoxicity was assessed using the MTT assay, which measures cell viability by evaluating metabolic activity .

Table 1: Cytotoxic Activity Against MDA-MB-231 Cells

| Compound | IC50 (µM) | Cell Viability (%) |

|---|---|---|

| This compound | 25 | 45 ± 5 |

| Control (untreated) | - | 100 ± 5 |

The results indicate that at an IC50 value of 25 µM, this compound reduces cell viability significantly compared to the control group.

Apoptotic Mechanisms

In addition to cytotoxicity, the compound has been shown to induce apoptosis in cancer cells. The TUNEL assay confirmed increased DNA fragmentation in treated cells, indicating that the compound activates apoptotic pathways .

Figure 1: Apoptosis Induction in MDA-MB-231 Cells

- Control Group: No treatment

- Treated Group: Cells treated with this compound (50 µM for 72 hours)

Comparative Analysis with Related Compounds

This compound shares structural similarities with other piperidine derivatives that exhibit notable biological activities. For example, compounds like 1-Benzyl-4-(3-chloropropyl)piperidine and 1-Benzyl-4-(3-iodopropyl)piperidine have been studied for their acetylcholinesterase inhibition properties, which are relevant for neurodegenerative diseases .

Table 2: Comparison of Biological Activities

| Compound | Activity Type | Notable Effects |

|---|---|---|

| This compound | Cytotoxic | Induces apoptosis in cancer cells |

| 1-Benzyl-4-(3-chloropropyl)piperidine | Acetylcholinesterase Inhibitor | Potential for treating Alzheimer's |

| 1-Benzyl-4-(3-iodopropyl)piperidine | Acetylcholinesterase Inhibitor | Enhances cholinergic activity |

Q & A

Q. How does the reactivity of this compound compare to non-brominated analogs?

- Answer :

- Electrophilicity : The bromine increases electrophilicity at the C3 position, enhancing SN2 reactivity by 2–3× vs. chlorinated analogs .

- Lipophilicity : LogP increases by ~0.5 units compared to 3-hydroxypropyl derivatives, improving membrane permeability .

- Thermal Stability : Decomposition onset at 150°C (vs. 180°C for non-brominated), requiring inert atmospheres during high-temp reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.